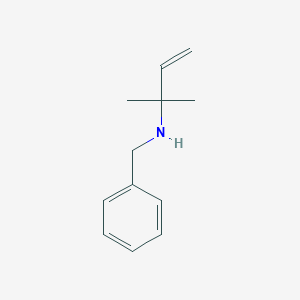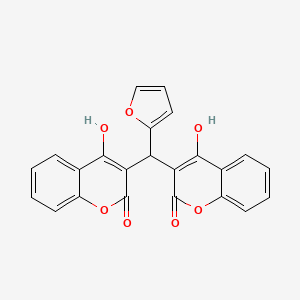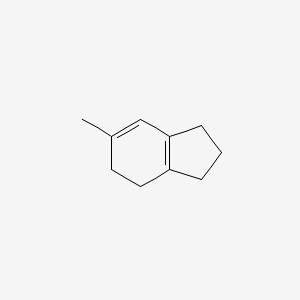![molecular formula C14H11Br6O5- B14333565 2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate CAS No. 111043-74-4](/img/no-structure.png)
2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate is a brominated organic compound. Brominated compounds are known for their applications in various fields, including flame retardants, pharmaceuticals, and agrochemicals. This compound, with its multiple bromine atoms, is particularly interesting due to its potential reactivity and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate typically involves the bromination of precursor compounds. The process may include multiple steps of bromination and esterification. For instance, starting with a benzoate derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The hydroxyl group can be introduced through a subsequent reaction with a dibromohexanol derivative.
Industrial Production Methods
Industrial production of such brominated compounds often involves large-scale bromination reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and bromine concentration to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction conditions.
化学反応の分析
Types of Reactions
2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove bromine atoms, leading to debrominated derivatives.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce partially debrominated benzoates.
科学的研究の応用
2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its brominated structure which can enhance biological activity.
Industry: Utilized in the development of flame retardants and other industrial chemicals.
作用機序
The mechanism by which 2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate exerts its effects involves its interaction with molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with biological molecules. The ester group can undergo hydrolysis, releasing active brominated species that can interact with cellular components.
類似化合物との比較
Similar Compounds
Tetrabromobisphenol A: Another brominated compound used as a flame retardant.
4,7-Dibromo-2,1,3-benzothiadiazole: Used in the synthesis of polymers and organic electronics.
Tetrabromophthalic anhydride: Used in the production of flame retardants and resins.
Uniqueness
2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate is unique due to its specific bromination pattern and the presence of both ester and hydroxyl functional groups
特性
| 111043-74-4 | |
分子式 |
C14H11Br6O5- |
分子量 |
738.7 g/mol |
IUPAC名 |
2,3,4,5-tetrabromo-6-(5,6-dibromo-2-hydroxyhexoxy)carbonylbenzoate |
InChI |
InChI=1S/C14H12Br6O5/c15-3-5(16)1-2-6(21)4-25-14(24)8-7(13(22)23)9(17)11(19)12(20)10(8)18/h5-6,21H,1-4H2,(H,22,23)/p-1 |
InChIキー |
HHAKQWTVWUXQMW-UHFFFAOYSA-M |
正規SMILES |
C(CC(CBr)Br)C(COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)
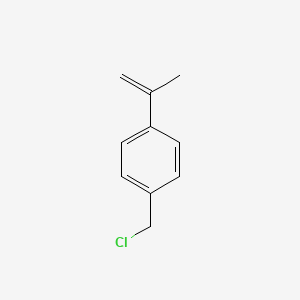
![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)
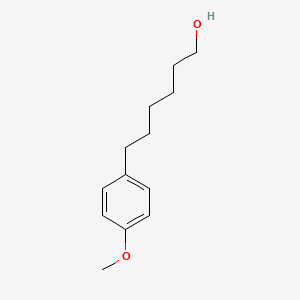
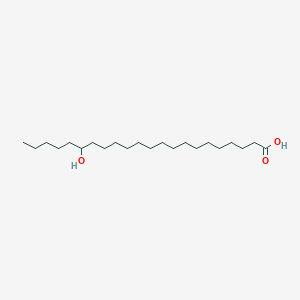
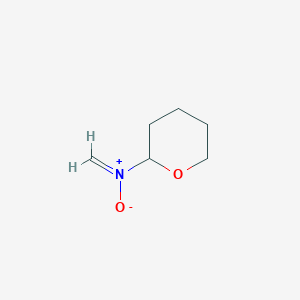
![1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene](/img/structure/B14333532.png)
